

Comprehensive Technical Guide: 2-(4-Fluorobenzyl)-piperidine

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Compound of Interest

Compound Name: 2-(4-Fluorobenzyl)-piperidine

CAS No.: 67157-30-6

Cat. No.: B1365924

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Executive Summary

The molecular weight of **2-(4-Fluorobenzyl)-piperidine** is 193.26 g/mol. [1][2][3][4][5][6]

This compound is a fluorinated piperidine derivative acting as a critical pharmacophore in medicinal chemistry. [1][6] It is structurally distinct from its regioisomer, 4-(4-fluorobenzyl)piperidine, a difference that fundamentally alters its receptor binding affinity and metabolic profile. [1][6] This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical properties, synthetic pathways, and analytical validation protocols. [1][6]

Chemical Identity & Physicochemical Profile [1][4][5][6][7][8][9][10][11]

Precise identification is paramount in drug development to avoid regioisomeric confusion. [1][6] The 2-substituted isomer (CAS 67157-30-6) possesses a chiral center at the C2 position of the piperidine ring, unlike the achiral 4-substituted isomer. [1][6]

Table 1: Key Physicochemical Data [1]

Property	Value	Technical Note
Molecular Weight	193.26 g/mol	Calculated using IUPAC atomic weights.[1][6]
Molecular Formula	C ₁₂ H ₁₆ FN	Hill Notation.[1][3][6][7]
CAS Number	67157-30-6	Specific to the 2-isomer.[1][6] (Note: 92822-02-1 is the 4-isomer).[1][4][6][8]
Monoisotopic Mass	193.1267 Da	Essential for High-Resolution Mass Spectrometry (HRMS). [1][6]
XLogP3	~2.5 - 2.8	Predictive lipophilicity; indicates good membrane permeability.[1][6]
pKa (Calc)	~9.5 (Piperidine N)	Basic; exists predominantly as a cation at physiological pH (7.4).[1][6]
H-Bond Donors	1 (NH)	Secondary amine.[1][6]
H-Bond Acceptors	2 (N, F)	Fluorine acts as a weak acceptor.[1][6]

Synthetic Methodologies

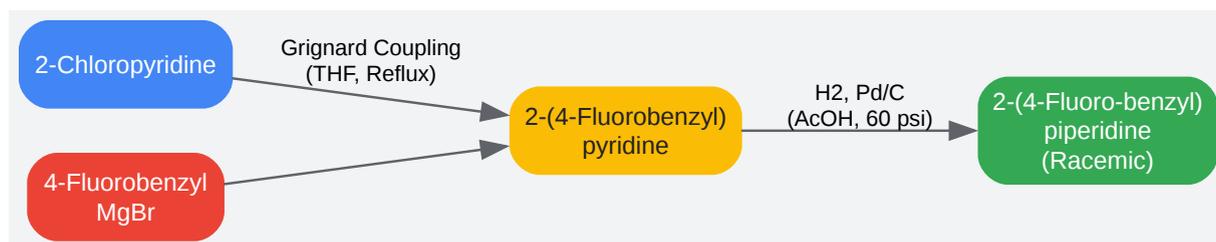
The synthesis of **2-(4-Fluoro-benzyl)-piperidine** generally follows two primary strategies: the reduction of pyridine precursors or nucleophilic addition to pyridinium salts.[1][6] The Catalytic Hydrogenation Route is preferred for high-purity laboratory scale-up due to its atom economy and minimal byproduct formation.[1][6]

Protocol: Catalytic Hydrogenation of 2-(4-Fluorobenzyl)pyridine

Rationale: This method avoids the formation of regioisomers, which is a common risk in direct alkylation strategies.[1][6]

- Precursor Preparation: Synthesis of 2-(4-fluorobenzyl)pyridine via a Grignard reaction between 2-chloropyridine and 4-fluorobenzylmagnesium chloride.[1][6]
- Hydrogenation:
 - Reagents: 2-(4-fluorobenzyl)pyridine, 10% Pd/C catalyst, Glacial Acetic Acid (solvent).[1][6]
 - Conditions: Pressurized H₂ (40-60 psi) at room temperature for 12-24 hours.
 - Workup: Filtration through Celite to remove Pd/C, neutralization with NaOH, and extraction with Dichloromethane (DCM).[1][6]
- Purification: Acid-base extraction or Column Chromatography (SiO₂, MeOH:DCM gradient).

Visualization: Synthetic Workflow



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Figure 1: Step-wise synthetic pathway from pyridine precursors to the target piperidine.

Analytical Characterization & Validation

To validate the identity and purity of the synthesized compound, a multi-modal analytical approach is required.

A. Nuclear Magnetic Resonance (NMR)[1][6][11]

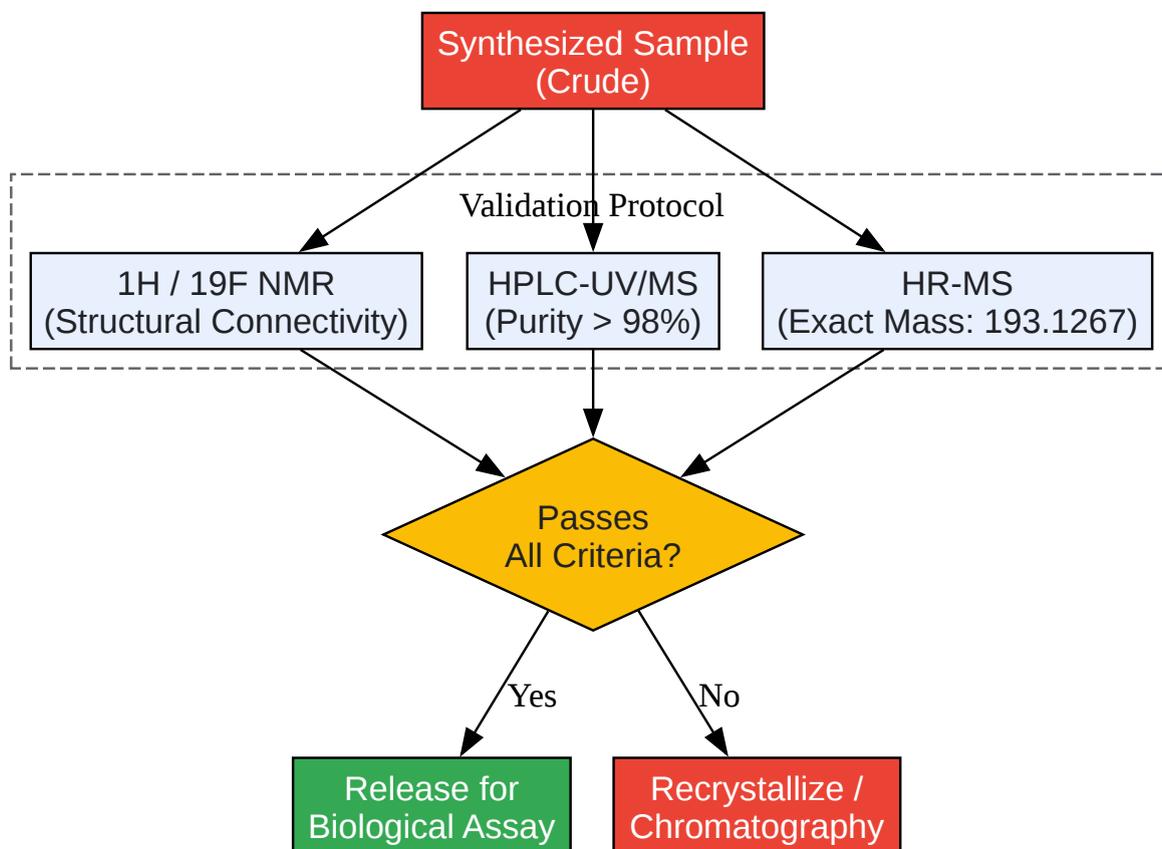
- ¹H NMR (CDCl₃, 400 MHz):
 - Aromatic Region: Two multiplets integrating to 2H each (characteristic AA'BB' system of the 4-fluorophenyl group) around 6.9–7.2 ppm.[1][6]

- Benzylic Protons: A doublet or multiplet around 2.5–2.8 ppm, showing coupling to the C2 methine.[\[1\]\[6\]](#)
- Piperidine Ring: Multiplets from 1.2–3.1 ppm.[\[1\]\[6\]](#) The proton at C2 (chiral center) will be distinct, typically shielded relative to the N-adjacent protons at C6.[\[1\]\[6\]](#)
- ¹⁹F NMR:
 - Single peak around -116 ppm (relative to CFCl₃), confirming the integrity of the C-F bond.[\[1\]\[6\]](#)

B. Mass Spectrometry (MS)[\[1\]\[6\]\[11\]](#)

- Ionization: Electrospray Ionization (ESI) in Positive Mode.[\[1\]\[6\]](#)
- Molecular Ion: $[M+H]^+ = 194.13$ Da.[\[1\]\[6\]](#)
- Fragmentation Pattern:
 - Loss of the benzyl group (Tropylium ion formation) is a common pathway.[\[1\]\[6\]](#)
 - Diagnostic fragment at m/z 84 (piperidine ring fragment).[\[1\]\[6\]](#)

Visualization: Analytical Logic[\[1\]\[6\]](#)



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Figure 2: Analytical decision tree for validating molecular identity and purity.

Pharmaceutical Utility

The **2-(4-fluoro-benzyl)-piperidine** scaffold is a "privileged structure" in medicinal chemistry, often utilized to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.^{[1][6]}

Fluorine Bioisosterism

The substitution of Hydrogen with Fluorine at the para-position of the benzyl ring serves two critical functions:

- **Metabolic Blocking:** It prevents oxidative metabolism (hydroxylation) at the biologically vulnerable para-position, significantly extending the half-life (

) of the compound [1].[1][6]

- Lipophilicity Modulation: Fluorine increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration, which is essential for CNS-active drugs targeting NMDA or 5-HT receptors.[1][6]

Target Applications

- NMDA Receptor Antagonists: Analogues of this structure are investigated for neuroprotective effects, similar to Ifenprodil, which contains a benzyl-piperidine moiety.[1][6]
- Monoamine Reuptake Inhibitors: The scaffold provides the necessary spatial arrangement to interact with the aspartate residue in the binding pocket of serotonin (SERT) and dopamine (DAT) transporters.[1][6]

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